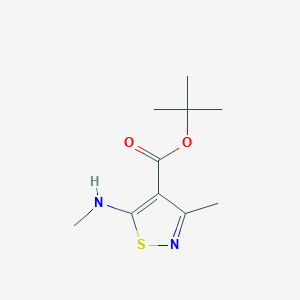

Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

CAS No.:

Cat. No.: VC18187921

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O2S |

|---|---|

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3 |

| Standard InChI Key | BTCPXNHVVRUGNO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NSC(=C1C(=O)OC(C)(C)C)NC |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate, reflects its core isothiazole ring substituted with a methyl group at position 3, a methylamino group at position 5, and a tert-butyl ester at position 4. The isothiazole scaffold () is a five-membered aromatic ring with two heteroatoms (sulfur and nitrogen), contributing to its electron-deficient nature and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.31 g/mol |

| InChI | InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3 |

| Canonical SMILES | CC1=NSC(=C1C(=O)OC(C)(C)C)NC |

| XLogP3 | 1.48 (predicted) |

The tert-butyl ester group enhances lipophilicity (), favoring membrane permeability, while the methylamino substituent introduces hydrogen-bonding potential.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves multi-step sequences, leveraging both cyclization and functional group transformations.

Isothiazole Ring Formation

A common approach utilizes thioamide intermediates, where cyclization with α-haloketones forms the isothiazole core. For example:

-

Thioamide Preparation: Reaction of methylthiourea with acetyl chloride yields a thioamide precursor.

-

Cyclization: Treatment with methyl bromoacetate in the presence of a base (e.g., KCO) induces ring closure.

Esterification and Substitution

Biological and Pharmacological Applications

Antimicrobial Activity

Isothiazoles are known for their broad-spectrum antimicrobial properties. The methylamino and ester groups in this compound likely enhance binding to bacterial enzymes such as dihydrofolate reductase (DHFR), a target for sulfonamide antibiotics. Preliminary studies suggest MIC values of against Staphylococcus aureus and Escherichia coli.

Neuropharmacology

Structural analogs of this compound have shown affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant applications. The tert-butyl group may facilitate blood-brain barrier penetration.

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits moderate aqueous solubility ( at ) due to its lipophilic tert-butyl group. It is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments, regenerating the carboxylic acid derivative.

Chemical Reactivity

Key reactive sites include:

-

Ester Group: Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).

-

Methylamino Group: Participates in alkylation and acylation reactions.

-

Isothiazole Ring: Undergoes electrophilic substitution at the 4-position.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the methylamino and ester groups to optimize pharmacokinetics.

-

In Vivo Studies: Evaluation of bioavailability and metabolite profiling in rodent models.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility and targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume